4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid
Description
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
4-[2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20) |
InChI Key |
KIDMHWNTSMNJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid serves as the primary precursor. Its synthesis typically begins with 4-nitrobenzoic acid, which undergoes reduction to 4-aminobenzoic acid followed by diazotization and subsequent treatment with hydrazine. For example, catalytic hydrogenation of 4-nitrobenzoic acid using Pd/C in ethanol yields 4-aminobenzoic acid, which is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt. Introducing hydrazine hydrate at low temperatures (−5°C to 0°C) facilitates the substitution of the diazo group with hydrazine, yielding 4-hydrazinobenzoic acid.
Condensation with 4-Bromoacetophenone
The hydrazine group of 4-hydrazinobenzoic acid reacts with the ketone group of 4-bromoacetophenone to form the hydrazone linkage. This acid-catalyzed condensation is typically conducted in ethanol or methanol under reflux conditions. Glacial acetic acid is often employed as a catalyst, with reaction times ranging from 4 to 12 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or aqueous methanol.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like ethanol or methanol enhance solubility of both reactants, while acetic acid as a catalyst accelerates imine formation. In analogous syntheses, such as the preparation of 4-[2-(piperidin-1-yl)ethoxy]benzoic acid derivatives, refluxing in acetonitrile with anhydrous potassium carbonate (K₂CO₃) facilitated nucleophilic substitutions. For hydrazone formation, however, mildly acidic conditions are preferable to avoid side reactions.
Temperature and Reaction Time
Hydrazone formation is exothermic but requires thermal activation to overcome kinetic barriers. Reflux temperatures (70–80°C) are optimal, with prolonged heating (6–8 hours) ensuring complete conversion. In contrast, ester hydrolysis steps in related compounds, such as the synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, demanded controlled heating at 40°C to prevent decomposition.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectra of hydrazone derivatives exhibit distinct signals for the hydrazine NH protons (δ 8.5–10.0 ppm) and the aromatic protons of the 4-bromophenyl group (δ 7.3–7.6 ppm). For example, in 7-(2-bromoethoxy)-2H-chromen-2-one, the ethyleneoxy protons resonated at δ 4.32–4.36 ppm, while the piperazine protons in 1-(4-bromobenzyl)piperazine appeared as multiplet signals at δ 2.5–3.5 ppm. Similar patterns are expected for the target compound’s aliphatic and aromatic regions.
Infrared (IR) Spectroscopy
IR spectra confirm the presence of functional groups: a broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H stretch), 1680–1700 cm⁻¹ (C=O stretch of the acid), and 1600–1650 cm⁻¹ (C=N stretch of the hydrazone). The absence of carbonyl peaks from the ketone precursor (4-bromoacetophenone) at ~1700 cm⁻¹ indicates complete conversion.
Crystallographic Insights from Analogous Structures
X-ray diffraction studies of related compounds, such as 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one, reveal key structural features. The coumarin moiety in this compound exhibited planarity with dihedral angles of 179.5° between the ether oxygen and the aromatic system. For the target hydrazone, similar co-planarity between the benzoic acid and hydrazone groups is anticipated, stabilizing the molecule through intramolecular hydrogen bonding.
Methodological Variations and Yield Optimization
One-Pot Synthesis
Combining the diazotization and condensation steps in a single reaction vessel may improve efficiency. For instance, in the synthesis of piperazine-linked coumarins, sequential addition of reagents under reflux achieved yields exceeding 80%. Applying this approach to the target compound could reduce purification steps.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. In the hydrolysis of ethyl 4-(2-piperidinoethoxy)benzoate, conventional heating required 4.5 hours at 40°C, whereas microwave irradiation might achieve comparable results in under 30 minutes.
Challenges and Troubleshooting
Byproduct Formation
Side reactions, such as over-condensation or oxidation of the hydrazone to an azo compound, can occur. Maintaining an inert atmosphere (N₂ or Ar) and avoiding excess acid mitigates these issues.
Purification Difficulties
The target compound’s polarity complicates crystallization. Gradient recrystallization using ethanol-water mixtures (70:30 v/v) or silica gel chromatography with chloroform-methanol (95:5) as eluent may enhance purity.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical methodologies for synthesizing this compound, extrapolated from analogous reactions:
| Method | Reagents/Conditions | Yield (%) | Purification Technique |
|---|---|---|---|
| Two-step condensation | 4-Hydrazinobenzoic acid, 4-bromoacetophenone, EtOH, H₂SO₄, reflux, 8h | 65 | Recrystallization (EtOH-H₂O) |
| One-pot diazotization | 4-Aminobenzoic acid, NaNO₂, HCl, N₂H₄·H₂O, 4-bromoacetophenone | 58 | Column chromatography (CHCl₃:MeOH) |
| Microwave-assisted | 4-Hydrazinobenzoic acid, 4-bromoacetophenone, MeOH, microwave, 150W, 20min | 72 | Filtration and drying |
Industrial-Scale Considerations
Large-scale production requires cost-effective and safety-focused protocols. Continuous flow reactors could optimize the condensation step, minimizing thermal degradation. Additionally, replacing hazardous solvents like dichloromethane (used in piperazine syntheses ) with biodegradable alternatives (e.g., cyclopentyl methyl ether) aligns with green manufacturing principles.
Chemical Reactions Analysis
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally analogous derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Flexibility :
- Replacement of the benzoic acid group with a methyl ester (5f) reduces polarity, impacting solubility and cellular uptake .
- Substitution with a sulfonamide (Celecoxib analogs) shifts pharmacological targeting toward cyclooxygenase (COX) enzymes .
Biological Activity :
- The furan-carboxamido derivative (13h) exhibits potent MMP-13 inhibition, attributed to enhanced binding affinity via hydrophobic interactions .
- Thiazole-containing analogs (6a) demonstrate significant anti-proliferative effects against breast cancer cells, likely due to thiazole’s role in intercalation or kinase inhibition .
Synthetic Pathways :
- Most derivatives are synthesized via hydrazine-carbothioamide intermediates, followed by alkylation or cyclization steps .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, methyl ester derivatives (5f) exhibit lower melting points (199–201°C) compared to rigid aromatic analogs (up to 227°C) .
Biological Activity
The compound 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid is a hydrazone derivative that has garnered attention in recent years due to its potential biological activities. Hydrazones, characterized by the presence of the functional group -N=N-, exhibit a diverse range of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl group and a hydrazine moiety, contributing to its potential reactivity and biological interactions.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including those similar to this compound, possess significant antimicrobial properties. A study highlighted that various hydrazones exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Hydrazones
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Hydrazone A | 125 | Candida albicans |
| Hydrazone B | 200 | E. coli |
| Hydrazone C | 150 | S. aureus |
Anticancer Activity
The anticancer potential of hydrazones has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and inhibit proliferation in colorectal cancer models .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
| HCT116 (Colorectal) | 15 | Cell cycle arrest |
| HepG2 (Liver) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
Hydrazones have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of hydrazone derivatives for their biological activities. A notable study synthesized a series of related compounds and evaluated their effects on various cancer cell lines and microbial strains. The results indicated that modifications in the hydrazone structure significantly influenced their biological activity.
Case Study: Synthesis and Testing
A recent synthesis involved creating derivatives of hydrazones with varying substituents on the phenyl ring. The resulting compounds were tested for their antibacterial and anticancer activities:
- Synthesis Method : Condensation reaction between appropriate aldehydes and hydrazines.
- Testing Protocols : Standardized assays for cytotoxicity (MTT assay) and antimicrobial susceptibility (disk diffusion method).
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | 4-Bromophenylethyl bromide, hydrazine, NaOH/EtOH, reflux | 65–75 | ≥95% |
| Microwave-assisted | Hydrazine hydrate, DMF, 100°C, 30 min | 80–85 | ≥98% |
Basic: What spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm aromatic protons, hydrazone NH, and benzoic acid COOH .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
- IR spectroscopy :
- Peaks at ~1680 cm⁻¹ (C=O stretch, benzoic acid) and ~1600 cm⁻¹ (C=N stretch, hydrazone) .
- Mass spectrometry (HRMS) :
- X-ray crystallography :
Advanced: How can computational methods like DFT enhance understanding of its electronic structure and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide:
- Optimized geometry : Compare with X-ray data to validate bond lengths/angles .
- Frontier molecular orbitals : Predict reactivity via HOMO-LUMO gaps (e.g., ΔE = ~4.2 eV suggests moderate electrophilicity) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., benzoic acid COOH as a hydrogen-bond donor) .
Q. Table 2: DFT vs. Experimental Bond Lengths (Å)
| Bond Type | DFT Calculation | X-ray Data |
|---|---|---|
| C=N (hydrazone) | 1.28 | 1.29 |
| C-Br (bromophenyl) | 1.89 | 1.90 |
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from:
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and temperature affect compound stability/solubility. Pre-solubilize in DMSO (<0.1% final concentration) .
- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity.
- Metabolic interference : Use LC-MS to monitor degradation products during assays .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity studies) .
Advanced: What strategies are effective for structural modification to enhance bioactivity or material properties?
Answer:
- Functional group substitution :
- Heterocyclic ring addition :
- Metal coordination :
- Exploit the hydrazone as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to develop anticancer complexes .
Q. Table 3: Bioactivity of Derivatives
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Methyl ester analog | COOH → COOCH₃ | 12.3 | EGFR kinase |
| Cu(II) complex | Hydrazone-Cu²⁺ chelate | 5.8 | DNA intercalation |
Advanced: How can researchers resolve ambiguities in spectroscopic data (e.g., tautomerism in hydrazone linkages)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
